molecular formula C19H17NO5 B2361157 N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 309725-98-2

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2361157
CAS No.: 309725-98-2
M. Wt: 339.347
InChI Key: ZIZCDLUHCQHCDW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of brominated or hydroxylated derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects . Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of an ethoxyphenyl group and a methoxychromene moiety makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZCDLUHCQHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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